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For Researchers, Scientists, and Drug Development Professionals

Introduction
C18-PEG5-Acid is a versatile heterobifunctional linker designed for the surface modification of

nanoparticles. Its unique structure, featuring a hydrophobic C18 alkyl chain and a hydrophilic

polyethylene glycol (PEG) spacer terminated with a carboxylic acid group, enables the stable

anchoring of the linker into lipid-based or hydrophobic nanoparticle cores while providing a

reactive handle for further conjugation. The PEG spacer enhances the colloidal stability of

nanoparticles by reducing non-specific protein adsorption and aggregation, thereby prolonging

their circulation time in vivo. The terminal carboxylic acid can be readily activated to form stable

amide bonds with amine-containing molecules, such as targeting ligands (peptides, antibodies)

or therapeutic agents.

These application notes provide detailed protocols for the functionalization of two common

types of nanoparticles—lipid nanoparticles (LNPs) and magnetic nanoparticles (MNPs)—using

C18-PEG5-Acid. Characterization techniques and expected outcomes are also discussed.
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Table 1: Physicochemical Properties of C18-PEG5-Acid
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Formulation

Mean
Hydrodyna
mic
Diameter
(nm)

Polydispers
ity Index
(PDI)

Zeta
Potential
(mV)

Encapsulati
on
Efficiency
(%)

Reference

LNP Control

(without C18-

PEG5-Acid)

115 ± 5 0.15 ± 0.03 -5 ± 2 ~95%
Adapted

from[1][2]

LNP-C18-

PEG5-Acid

(1.5 mol%)

120 ± 6 0.18 ± 0.04 -3 ± 2 ~90%
Adapted

from[1][2]

LNP-C18-

PEG5-Ligand
125 ± 7 0.20 ± 0.05 -8 ± 3 ~90%

Adapted

from[1]

Table 2: Characterization of C18-PEG5-Acid
Functionalized Magnetic Nanoparticles (MNPs)

Formulation
Core Size
(nm)

Hydrodyna
mic
Diameter
(nm)

Polydispers
ity Index
(PDI)

Saturation
Magnetizati
on (emu/g)

Reference

Bare MNPs 10 ± 2 35 ± 8 0.35 ± 0.08 68 Adapted from

Oleic Acid

Coated

MNPs

10 ± 2 80 ± 10 0.25 ± 0.06 65 Adapted from

MNP-C18-

PEG5-Acid
10 ± 2 100 ± 15 0.20 ± 0.05 62 Adapted from

Table 3: Cellular Uptake and Drug Release Profile of
C18-PEG5-Acid Functionalized Nanoparticles
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Nanoparticle
Formulation

Cell Line
Cellular
Uptake (% of
control)

Drug Release
at 24h (%)

Reference

LNP-Drug Cancer Cell Line 100 60 Adapted from

LNP-C18-PEG5-

Drug
Cancer Cell Line 90 50 Adapted from

LNP-C18-PEG5-

Targeted-Drug

Targeted Cancer

Cell Line
250 55 Adapted from

MNP-Drug
Macrophage Cell

Line
100 40 Adapted from

MNP-C18-PEG5-

Drug

Macrophage Cell

Line
40 30 Adapted from

Experimental Protocols
Protocol 1: Functionalization of Lipid Nanoparticles
(LNPs) with C18-PEG5-Acid
This protocol describes the incorporation of C18-PEG5-Acid into LNPs during their formulation.

Materials:

Ionizable lipid (e.g., DLin-MC3-DMA)

Helper lipid (e.g., DSPC)

Cholesterol

C18-PEG5-Acid

Ethanol

Acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0)

Phosphate-buffered saline (PBS), pH 7.4
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Nucleic acid cargo (e.g., mRNA, siRNA) (optional)

Procedure:

Lipid Stock Solution Preparation: Prepare a stock solution of the lipid mixture in ethanol. The

molar ratio of the components should be optimized for the specific application, with a typical

starting ratio of ionizable lipid:helper lipid:cholesterol:C18-PEG5-Acid at 50:10:38.5:1.5.

Aqueous Phase Preparation: If encapsulating a nucleic acid, dissolve it in the acidic aqueous

buffer.

LNP Formulation: Rapidly mix the ethanolic lipid solution with the aqueous phase at a

defined ratio (e.g., 1:3 volume ratio) using a microfluidic mixing device or by turbulent mixing.

Nanoparticle Self-Assembly: The rapid change in solvent polarity will cause the lipids to self-

assemble into LNPs, incorporating the C18-PEG5-Acid into the lipid shell.

Purification: Remove the ethanol and unencapsulated material by dialysis or tangential flow

filtration against PBS (pH 7.4).

Characterization: Characterize the resulting LNPs for size, polydispersity index (PDI), and

zeta potential using Dynamic Light Scattering (DLS). Determine the encapsulation efficiency

of the cargo if applicable.

Protocol 2: EDC/NHS Coupling of a Targeting Ligand to
C18-PEG5-Acid Functionalized Nanoparticles
This protocol details the covalent attachment of an amine-containing targeting ligand to the

carboxylic acid group of the C18-PEG5-Acid on the nanoparticle surface. This protocol is

adapted from established EDC/NHS coupling procedures.

Materials:

C18-PEG5-Acid functionalized nanoparticles (from Protocol 1 or an adapted MNP protocol)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-hydroxysuccinimide (NHS)

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

Coupling Buffer (e.g., PBS, pH 7.2-7.5)

Amine-containing targeting ligand (e.g., peptide, antibody)

Quenching solution (e.g., 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5)

Purification system (e.g., size exclusion chromatography, dialysis, or magnetic separation for

MNPs)

Procedure:

Nanoparticle Preparation: Suspend the C18-PEG5-Acid functionalized nanoparticles in the

Activation Buffer.

Carboxylic Acid Activation:

Prepare fresh solutions of EDC and NHS in the Activation Buffer.

Add EDC to the nanoparticle suspension to a final concentration of 2-5 mM.

Immediately add NHS to a final concentration of 5-10 mM.

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

Ligand Conjugation:

Add the amine-containing targeting ligand to the activated nanoparticle suspension. The

molar ratio of ligand to nanoparticles should be optimized.

Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer.

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Quenching: Add the quenching solution to a final concentration of 50-100 mM to deactivate

any unreacted NHS esters. Incubate for 15 minutes at room temperature.
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Purification: Remove excess ligand, EDC, NHS, and quenching reagents by a suitable

purification method.

Characterization: Characterize the final ligand-conjugated nanoparticles for size, PDI, and

zeta potential. Confirm successful conjugation using appropriate techniques (e.g., gel

electrophoresis, HPLC, or functional assays).
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Caption: Experimental workflow for LNP functionalization.
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Caption: Targeted drug delivery logical flow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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